Zotepina

Descripción general

Descripción

La zotepina es un fármaco antipsicótico atípico que se utiliza principalmente para el tratamiento de la esquizofrenia. Fue sintetizada por primera vez por Fujisawa Pharmaceutical Co Ltd y se ha utilizado en Japón, India y algunas partes de Europa desde la década de 1980 . La this compound es conocida por su alta afinidad por los receptores de dopamina y serotonina, lo que la hace eficaz para controlar los síntomas positivos y negativos de la esquizofrenia .

Aplicaciones Científicas De Investigación

La zotepina se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y las reacciones de los derivados de dibenzotiepina.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y las afinidades de unión a receptores.

Industria: Empleada en el desarrollo de nuevos sistemas de administración de fármacos, como nanopartículas de lípidos sólidos y microemulsiones, para mejorar su biodisponibilidad y eficacia terapéutica

Mecanismo De Acción

La zotepina ejerce sus efectos al actuar como un antagonista de la dopamina con alta afinidad por los receptores D1 y D2. También antagoniza fuertemente varios receptores de serotonina, incluidos 5-HT2a, 5-HT2c, 5-HT6 y 5-HT7 . Además, la this compound inhibe la recaptación de noradrenalina y exhibe actividad serotoninérgica, lo que contribuye a sus efectos antipsicóticos .

Compuestos similares:

Clozapina: Otro antipsicótico atípico con un perfil de unión a receptores similar pero un perfil de efectos secundarios diferente.

Olanzapina: Similar en eficacia pero difiere en sus efectos secundarios metabólicos.

Risperidona: Comparable en el manejo de la esquizofrenia, pero tiene una afinidad de receptor diferente.

Singularidad de la this compound: La this compound es única debido a su eficacia equilibrada en el tratamiento de los síntomas positivos y negativos de la esquizofrenia y su incidencia relativamente menor de efectos secundarios extrapiramidales en comparación con los antipsicóticos típicos .

Análisis Bioquímico

Biochemical Properties

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity .

Cellular Effects

Zotepine, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia . It is usually thought to be an option of choice for managing acute schizophrenic episodes when discussion with the patient is not possible . Zotepine is used in patients who are suffering unacceptable side effects from conventional antipsychotics or in relapse patients that were inadequately controlled .

Temporal Effects in Laboratory Settings

Administration of zotepine has shown improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects .

Dosage Effects in Animal Models

In rats and mice, zotepine potently inhibited noradrenaline (norepinephrine) reuptake . At low doses, the drug increases dopaminergic neurotransmission, while at higher doses it acts as a dopaminergic receptor antagonist .

Metabolic Pathways

The main enzymes involved in Zotepine metabolism are CYP1A2 and CYP3A4 . Some of the main metabolic pathways include N-demethylation and oxygenation of N or S atoms, hydroxylation of the aromatic ring, and consecutive conjugation .

Transport and Distribution

Zotepine is significantly metabolized in the body . In addition to N-demethylation, N- or S-oxidation, hydroxylation of aromatic rings, and subsequent conjugation are the major metabolic pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la zotepina implica varios pasos. Un método común incluye la reacción de 2-cloroacetofenona con 4-clorotiofenol para formar un tioéter. Este intermedio se trata luego con morfolina y azufre en una reacción de Willgerodt-Kindler para producir un derivado de ácido fenilacético después de la hidrólisis ácida del intermedio de amida . Otro método implica el uso de sonicación con sonda de homogeneización basada en el método de hidratación de película, donde la this compound, los lípidos sólidos y la lecitina de soya se disuelven en una mezcla de cloroformo y metanol .

Métodos de producción industrial: La producción industrial de this compound a menudo emplea procesos de nanomolienda para mejorar sus propiedades de disolución y biodisponibilidad oral. Esto implica el uso de molienda con medios con estabilizadores y agentes de molienda para producir nanosuspensiones . Las condiciones del proceso se optimizan para garantizar la estabilidad y la eficacia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La zotepina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la hidroxilación del anillo aromático.

Reducción: No se informa comúnmente para la this compound.

Reactivos y condiciones comunes:

Oxidación: Por lo general, implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: A menudo utiliza reactivos como el cloruro de dimetilaminoetilo en condiciones controladas de temperatura.

Productos principales formados:

Northis compound: Un metabolito principal formado a través de la N-desmetilación.

Derivados hidroxilados: Formados a través de la hidroxilación del anillo aromático.

Comparación Con Compuestos Similares

Clozapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.

Olanzapine: Similar in efficacy but differs in its metabolic side effects.

Risperidone: Comparable in managing schizophrenia but has a different receptor affinity.

Uniqueness of Zotepine: Zotepine is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia and its relatively lower incidence of extrapyramidal side effects compared to typical antipsychotics .

Actividad Biológica

Zotepine is an atypical antipsychotic medication primarily indicated for the treatment of schizophrenia. It has garnered attention due to its unique pharmacological profile and potential efficacy in managing both positive and negative symptoms of the disorder. This article delves into the biological activity of zotepine, examining its mechanisms, efficacy, safety, and relevant case studies.

Zotepine exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at various neurotransmitter receptors:

- Dopamine Receptors : Zotepine shows a strong affinity for dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. It helps in mitigating the dopaminergic overactivity associated with psychotic symptoms .

- Serotonin Receptors : It also antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This serotonergic activity is believed to enhance its efficacy against negative symptoms and cognitive deficits in schizophrenia .

- Noradrenaline Transporter : Zotepine inhibits the reuptake of noradrenaline, contributing to its overall therapeutic effects .

Efficacy in Schizophrenia

Several studies have evaluated the efficacy of zotepine compared to other antipsychotics. A systematic review included 11 randomized controlled trials (RCTs) with a total of 966 participants:

- Comparison with Placebo : Zotepine demonstrated significant improvements in mental state ratings compared to placebo, with a relative risk (RR) indicating a 20% decrease in Brief Psychiatric Rating Scale (BPRS) scores .

- Comparison with Typical Antipsychotics : Limited data suggested that zotepine may be as effective as typical antipsychotics like haloperidol. Notably, it was associated with fewer movement disorders than these older medications .

Table 1: Summary of Efficacy Findings

Safety Profile

The safety profile of zotepine has been a subject of investigation, particularly regarding its side effects:

- Movement Disorders : Zotepine is associated with a lower incidence of parkinsonian symptoms compared to typical antipsychotics. In clinical trials, patients on zotepine reported significantly less severe extrapyramidal symptoms than those treated with haloperidol .

- Hematological Safety : Research has indicated that zotepine does not significantly impact hematological parameters, suggesting a favorable safety profile concerning agranulocytosis risk .

Case Studies and Clinical Trials

A notable study conducted in Taiwan assessed the efficacy and safety of zotepine over six weeks:

- Patients receiving zotepine at a dose of 150 mg/day showed comparable efficacy to those on haloperidol at 9 mg/day while experiencing fewer side effects related to movement disorders .

Another study highlighted the pharmacokinetics of zotepine, finding that it achieves peak plasma concentrations between 2-4 hours post-administration, which is consistent across various dosages .

Propiedades

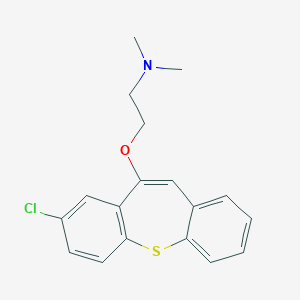

IUPAC Name |

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOZVRUNCMBHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023756 | |

| Record name | Zotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

478.4ºC | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26615-21-4 | |

| Record name | Zotepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zotepine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOTEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

90ºC | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.